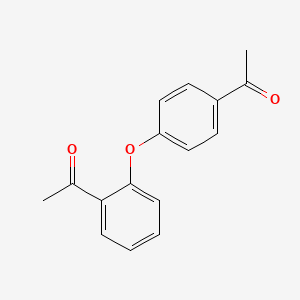

2,4'-Diacetyldiphenyl Oxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

1-[4-(2-acetylphenoxy)phenyl]ethanone |

InChI |

InChI=1S/C16H14O3/c1-11(17)13-7-9-14(10-8-13)19-16-6-4-3-5-15(16)12(2)18/h3-10H,1-2H3 |

InChI Key |

JBZOYBANGIHYKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C |

Origin of Product |

United States |

Reaction Mechanisms and Advanced Reactivity Studies of 2,4 Diacetyldiphenyl Oxide

Fundamental Reactivity of Acetyl Groups within the Diphenyl Ether Framework

The diphenyl ether scaffold influences the two acetyl groups differently through a combination of resonance and inductive effects, as well as steric hindrance. The ether oxygen can donate electron density to both aromatic rings via resonance, but this effect is more pronounced at the para (4') position than the ortho (2) position.

Nucleophilic Addition Pathways at Carbonyl Centers

Nucleophilic addition is a characteristic reaction of carbonyl groups, where the electrophilic carbonyl carbon is attacked by a nucleophile. youtube.com This process transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. saskoer.ca

The electrophilicity of the carbonyl carbon is a measure of its susceptibility to nucleophilic attack and is largely determined by the magnitude of its partial positive charge. In 2,4'-Diacetyldiphenyl Oxide, the phenoxy group acts as an electron-donating group through resonance, which can decrease the electrophilicity of the carbonyl carbon by delocalizing electron density into the aromatic ring and onto the carbonyl group. masterorganicchemistry.com

This electron-donating effect is more significant for the 4'-acetyl group due to effective para-resonance delocalization. Consequently, the carbonyl carbon of the 4'-acetyl group is less electrophilic than that of a standard acetophenone (B1666503). For the 2-acetyl group, the resonance effect is weaker, but it is still present. Therefore, it is expected that the 2-acetyl carbonyl carbon is more electrophilic than the 4'-acetyl carbonyl carbon.

| Acetyl Group Position | Dominant Electronic Effect of Ether Linkage | Influence on Carbonyl Carbon | Relative Electrophilicity |

|---|---|---|---|

| 2-Position (ortho) | Weaker Resonance Donation, Inductive Withdrawal | Moderate decrease in partial positive charge | Higher |

| 4'-Position (para) | Stronger Resonance Donation | Significant decrease in partial positive charge | Lower |

The trajectory of a nucleophile's approach to a carbonyl carbon is not perpendicular to the plane of the carbonyl group but rather follows a specific angle known as the Bürgi-Dunitz angle, typically around 107° ± 5°. openochem.orgwikipedia.orgnih.gov This trajectory allows for optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's lowest unoccupied molecular orbital (LUMO, the π* antibonding orbital), while minimizing steric repulsion. blogspot.comresearchgate.net

For this compound, the stereochemical outcome of nucleophilic addition can differ significantly between the two carbonyl centers.

At the 4'-acetyl group: This position is relatively unhindered. Nucleophilic attack can occur from either face of the planar carbonyl group with nearly equal probability, leading to a racemic mixture if the addition creates a new stereocenter. saskoer.ca

At the 2-acetyl group: This position is sterically hindered by the adjacent phenoxy group. The bulky nature of the neighboring ring system will likely direct incoming nucleophiles to attack from the less hindered face of the carbonyl, potentially leading to diastereoselectivity if other chiral centers are present or if a chiral nucleophile is used. uou.ac.in This facial selectivity is a direct consequence of minimizing non-bonding interactions during the formation of the tetrahedral intermediate. blogspot.com

| Carbonyl Position | Steric Environment | Expected Outcome of Nucleophilic Attack |

|---|---|---|

| 2-Position | Sterically hindered by adjacent phenoxy group | Facially selective attack, potentially leading to a major diastereomer |

| 4'-Position | Relatively unhindered | Non-selective attack, leading to a racemic mixture (if a new stereocenter is formed) |

Alpha-Proton Acidity and Enolization Chemistry

Hydrogens on the carbon atom adjacent to a carbonyl group (the α-carbon) are acidic due to the ability of the carbonyl group to stabilize the resulting conjugate base, the enolate, through resonance. libretexts.orgpressbooks.pub The typical pKa for α-protons in ketones is around 19-21. libretexts.org

Carbonyl compounds with α-hydrogens exist in equilibrium with their corresponding enol tautomers. libretexts.org Tautomers are constitutional isomers that rapidly interconvert. libretexts.org For most simple ketones, the keto form is significantly more stable and predominates at equilibrium. libretexts.orgmasterorganicchemistry.com This is primarily because the C=O double bond is stronger than a C=C double bond. libretexts.org

In this compound, two different enol tautomers can be formed. The stability of these enols, and thus the position of the equilibrium, is influenced by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.comfiveable.me

Enol of the 4'-acetyl group: The resulting C=C double bond would be in conjugation with the aromatic ring, which provides stabilization.

Enol of the 2-acetyl group: This enol would also benefit from conjugation with its aromatic ring. Furthermore, there is a possibility of forming an intramolecular hydrogen bond between the enolic hydroxyl group and the ether oxygen, which could provide additional stabilization to the enol form.

Despite these stabilizing factors, the keto forms of both acetyl groups are expected to be the major species at equilibrium.

The removal of an α-proton by a base generates an enolate ion. The stability of the enolate is crucial as it is a key nucleophilic intermediate in many reactions. Enolate stability is enhanced by resonance delocalization of the negative charge onto the electronegative oxygen atom. masterorganicchemistry.com

The acidity of the α-protons on the two methyl groups of this compound will not be identical. The electronic nature of the substituent on the phenyl ring affects the acidity. Electron-donating groups destabilize the enolate and decrease the acidity (increase the pKa). ucalgary.caucalgary.ca

α-protons at the 4'-position: The strong electron-donating resonance effect of the para-phenoxy group will destabilize the corresponding enolate. This makes these protons less acidic compared to those of unsubstituted acetophenone (pKa ≈ 18.4). researchgate.net A higher pKa, perhaps around 19.0 (similar to p-methoxyacetophenone), can be estimated. researchgate.net

α-protons at the 2-position: The electronic effect of the ortho-phenoxy group is more complex, involving a mix of inductive withdrawal and resonance donation. This would likely result in a pKa value closer to that of unsubstituted acetophenone.

This difference in acidity allows for the potential for regioselective enolate formation under carefully controlled conditions (e.g., choice of base, temperature, and solvent). bham.ac.uklibretexts.org Using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate, which is formed by deprotonating the most accessible and often more acidic proton. masterorganicchemistry.comlibretexts.org In contrast, using a weaker base that allows for equilibrium would lead to the more stable thermodynamic enolate. libretexts.org

| Enolate Position | Electronic Influence | Estimated α-Proton pKa | Relative Enolate Stability | Favored Formation Conditions |

|---|---|---|---|---|

| 2-Position | Less pronounced resonance donation | ~18.5 | More stable (Thermodynamic) | Equilibrating conditions (e.g., NaH, RO⁻, higher temp.) |

| 4'-Position | Strong resonance donation | ~19.0 | Less stable (Kinetic) | Kinetic control (e.g., LDA, -78 °C, aprotic solvent) |

Based on a comprehensive review of available scientific literature, there is no specific research data detailing the oxidative, reductive, or condensation reactions of the acetyl moieties for the compound This compound . The information required to generate an article with detailed research findings, as per the structured outline provided, is not present in the public scientific domain accessible through the conducted searches.

The requested outline demands specific experimental results and mechanistic studies (e.g., oxidative transformations to carboxylic acids, reduction to alcohols and alkyl groups, and aldol (B89426) condensation pathways) performed directly on this compound. Such specific data appears to be unpublished or not indexed in accessible databases.

While the reactivity of the functional groups present in this compound (aryl ketones) can be predicted based on the well-established principles of organic chemistry and known reactions of analogous compounds like acetophenone, presenting this general information would not adhere to the strict instruction of focusing solely on research findings specific to this compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and content inclusions without resorting to speculation, which would violate the core requirements of the request.

Condensation Reactions

Other Ketone Condensation Reactions (e.g., Knoevenagel, Claisen)

The presence of two acetyl groups in this compound, positioned on different phenyl rings, allows for a range of condensation reactions. The reactivity of each ketone is influenced by its electronic environment, which can lead to selectivity in these reactions.

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of a ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. In the case of this compound, both acetyl groups are potential reaction sites. The reaction with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), can proceed at either the 2-acetyl or the 4'-acetyl position.

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the carbonyl carbons of this compound. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

Reaction with Malononitrile: The reaction of this compound with malononitrile in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt can yield two possible initial products, depending on which acetyl group reacts. Further reaction can lead to a bis-adduct where both acetyl groups have undergone condensation.

Reaction with Ethyl Cyanoacetate: Similarly, condensation with ethyl cyanoacetate would produce the corresponding α,β-unsaturated cyanoesters. The relative reactivity of the two ketone groups can be influenced by steric hindrance and the electronic effects of the diphenyl ether linkage.

Claisen Condensation:

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a ketone in the presence of a strong base. For this compound, a crossed Claisen condensation can be envisioned where it reacts with an ester, such as ethyl acetate.

The mechanism begins with the deprotonation of the α-carbon of the ester by a strong base (e.g., sodium ethoxide) to form an enolate. This enolate then nucleophilically attacks one of the carbonyl carbons of the diketone. The resulting tetrahedral intermediate then eliminates the alkoxide leaving group to form a β-diketone product. Given the two acetyl groups on this compound, a mixture of products resulting from the reaction at either carbonyl center is possible.

Mechanistic Elucidation Studies

To gain a deeper understanding of the reaction pathways and the factors governing product distribution in the condensation reactions of this compound, detailed mechanistic studies are crucial. These studies often involve kinetic investigations and the spectroscopic detection of transient intermediates.

Kinetic Investigations of Reaction Pathways

Kinetic studies are instrumental in determining the rate laws and activation parameters of the condensation reactions, which in turn shed light on the reaction mechanism. By systematically varying the concentrations of the reactants (this compound, the active methylene compound or ester, and the catalyst) and monitoring the reaction rate, the order of the reaction with respect to each component can be established.

Table 1: Hypothetical Kinetic Data for the Knoevenagel Condensation of this compound with Malononitrile

| Experiment | [this compound] (M) | [Malononitrile] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 3.1 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 2.9 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

From such data, a rate law can be derived. For instance, if the reaction is found to be first order in both this compound and the active methylene compound, and also first order in the catalyst, the rate law would be:

Rate = k[this compound][Active Methylene Compound][Catalyst]

This would suggest that the formation of the carbanion from the active methylene compound is a pre-equilibrium step, and the rate-determining step is the nucleophilic attack of the carbanion on the ketone.

Furthermore, by conducting the reactions at different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot. This provides valuable information about the energy barrier of the reaction. Comparing the kinetic parameters for the reaction at the 2- and 4'- positions could reveal any inherent differences in their reactivity.

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic techniques are powerful tools for the direct observation and characterization of transient species formed during a reaction. This allows for the confirmation of proposed reaction intermediates and provides a more complete picture of the reaction mechanism.

UV-Vis Spectroscopy: The formation of conjugated systems during the Knoevenagel condensation leads to a shift in the absorption maximum to longer wavelengths (a bathochromic shift). By monitoring the change in the UV-Vis spectrum over time, the formation of the α,β-unsaturated product can be followed, and its kinetics can be studied. The appearance of new absorption bands could also indicate the presence of reaction intermediates.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be used to monitor the disappearance of the carbonyl stretching frequency of the starting ketone and the appearance of new bands corresponding to the C=C double bond and the carbonyl group of the product. The transient formation of an enolate intermediate in the Claisen condensation might be observable through changes in the carbonyl absorption region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: By running the reaction in an NMR tube and acquiring spectra at various time intervals, the formation of intermediates and products can be monitored. For example, the appearance of new signals in the vinyl region of the ¹H NMR spectrum would confirm the formation of the Knoevenagel product. The detection of a resonance-stabilized enolate intermediate under specific conditions might also be possible using low-temperature NMR techniques.

Table 2: Key Spectroscopic Data for Monitoring Condensation Reactions

| Technique | Starting Material (this compound) | Intermediate (e.g., Enolate) | Product (e.g., Knoevenagel adduct) |

| IR (cm⁻¹) | ~1680 (C=O stretch) | Shifted C=O, C=C-O⁻ stretch | ~1600 (C=C stretch), ~1720 (ester C=O) or ~2220 (nitrile C≡N) |

| ¹H NMR (ppm) | ~2.5 (CH₃ protons) | Shifted CH protons | ~7.5-8.0 (vinyl proton) |

| UV-Vis (nm) | λₘₐₓ corresponding to aromatic system | May show a new absorption band | Bathochromic shift to longer λₘₐₓ |

The combination of kinetic and spectroscopic studies provides a powerful approach to unraveling the intricate details of the reaction mechanisms of this compound in condensation reactions. This fundamental understanding is crucial for controlling the selectivity of these reactions and for designing synthetic routes to novel materials based on the diphenyl ether scaffold.

Derivatization Strategies and Functionalization of 2,4 Diacetyldiphenyl Oxide

Formation of Oxime Derivatives

The reaction of 2,4'-diacetyldiphenyl oxide with hydroxylamine (B1172632) hydrochloride results in the formation of oxime derivatives. This conversion of the carbonyl groups into oxime groups introduces new functionalities to the molecule, which can significantly alter its chemical properties and reactivity.

Synthesis of Diketoximes from Diacetyldiphenyl Oxide

The synthesis of the diketoxime of this compound involves the reaction of the diketone with hydroxylamine hydrochloride in a suitable solvent. While specific studies on the 2,4'-isomer are not extensively detailed in the provided search results, the synthesis of diketoximes from the analogous 4,4'-diacetyldiphenyl oxide has been reported. This process typically involves refluxing the diketone with an excess of hydroxylamine hydrochloride in an aqueous ethanol solution, often with a base such as pyridine or sodium hydroxide to neutralize the liberated HCl. The general reaction scheme can be represented as follows:

Reaction Scheme for Diketoxime Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydroxylamine Hydrochloride | This compound Diketoxime |

The resulting diketoxime is typically a crystalline solid and can be characterized by various spectroscopic techniques, including IR and NMR spectroscopy, to confirm the presence of the C=N-OH groups.

Complexation with Metal Ions (e.g., Nickel Salts)

Diketoximes derived from diacetyldiphenyl oxides are effective ligands for the formation of coordination complexes with various metal ions. The nitrogen and oxygen atoms of the oxime groups can chelate to a metal center, forming stable complexes. In particular, nickel(II) complexes of aromatic diketoximes have been synthesized and studied.

The complexation reaction typically involves treating the diketoxime with a nickel salt, such as nickel(II) chloride or nickel(II) acetate, in a suitable solvent. The resulting nickel complex often exhibits a distinct color and can be isolated as a solid. The coordination geometry around the nickel ion in these complexes can vary depending on the ligand structure and reaction conditions.

Properties of a Potential Nickel(II) Complex of this compound Diketoxime

| Property | Description |

| Coordination Center | Nickel(II) |

| Ligand | This compound Diketoxime |

| Potential Geometry | Square planar or octahedral |

| Bonding | Coordination bonds between Ni(II) and N and O atoms of the oxime groups |

Hydrazone Formation for Analytical and Synthetic Applications

The carbonyl groups of this compound can readily react with hydrazine (B178648) derivatives to form hydrazones. This reaction is widely used in analytical chemistry for the detection and quantification of aldehydes and ketones.

Reaction with 2,4-Dinitrophenylhydrazine (DNPH)

A classic derivatization reaction involves the use of 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent. The reaction of this compound with DNPH in an acidic medium leads to the formation of a highly colored bis(2,4-dinitrophenylhydrazone) derivative. This product is typically a stable, crystalline solid with a sharp melting point, which can be used for identification purposes.

The reaction is a condensation reaction, where the nucleophilic -NH2 group of DNPH attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgchemicalbook.com The resulting hydrazone is brightly colored (yellow, orange, or red) due to the extended conjugation of the aromatic rings and the nitro groups. chemicalbook.comchemguide.co.ukbyjus.com

Optimization of Derivatization Conditions (e.g., acid catalysis, molar ratios)

The formation of hydrazones is generally catalyzed by acid. nih.govnih.gov The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. The reaction is typically carried out in a solution of methanol (B129727) or ethanol containing a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. chemguide.co.uktdl.org

For a diketone like this compound, the molar ratio of the reactants is crucial for achieving complete derivatization. A stoichiometric excess of DNPH is often used to ensure that both carbonyl groups react to form the bis(hydrazone). The reaction rate can also be influenced by temperature, with gentle heating sometimes employed to accelerate the reaction. byjus.com

Typical Conditions for DNPH Derivatization

| Parameter | Condition |

| Reagent | 2,4-Dinitrophenylhydrazine (Brady's Reagent) |

| Catalyst | Sulfuric Acid or Hydrochloric Acid |

| Solvent | Methanol or Ethanol |

| Temperature | Room temperature or gentle heating |

| Product | Crystalline precipitate |

Other Carbonyl Derivatizations

Beyond the formation of oximes and hydrazones, the carbonyl groups of this compound can undergo other derivatization reactions characteristic of ketones. These reactions can be utilized to introduce different functional groups and create a wider range of derivatives. For instance, reaction with semicarbazide would yield semicarbazones, and reaction with thiosemicarbazide would produce thiosemicarbazones. These derivatives can also serve as ligands for metal complexation or as intermediates in further synthetic transformations.

Regioselective Functionalization Approaches

A key aspect of the chemistry of this compound is the potential for regioselective functionalization, owing to the different electronic environments of the two acetyl groups.

This electronic differentiation can be exploited to achieve regioselective reactions. For instance, by using a sub-stoichiometric amount of a nucleophilic reagent, it is possible to selectively functionalize the more reactive 2-acetyl group over the less reactive 4'-acetyl group. organic-chemistry.org Control over reaction conditions such as temperature, solvent, and catalyst can further enhance this selectivity, enabling the synthesis of mono-functionalized derivatives. Such selective modifications are crucial for building complex molecular architectures where specific positioning of functional groups is required. researchgate.net

Derivatization for Enhanced Spectroscopic Properties

Derivatization of the carbonyl groups in this compound can be strategically employed to modify its spectroscopic properties, particularly its ultraviolet-visible (UV-Vis) absorption and fluorescence. The native compound likely exhibits absorption in the UV region due to its aromatic structure.

By converting one or both acetyl groups into more extended conjugated systems, a bathochromic (red) shift in the maximum absorption wavelength (λmax) can be achieved. A common method to accomplish this is through the formation of Schiff bases or hydrazones with chromophoric or fluorophoric reagents. researchgate.net

For example, reacting this compound with fluorescent hydrazine derivatives can introduce highly fluorescent moieties into the molecule. thermofisher.com This transformation converts a non-fluorescent or weakly fluorescent ketone into a strongly fluorescent derivative, which is useful for creating molecular probes and sensors. plu.mxnih.gov

The table below provides examples of derivatizing agents that can be used to alter the spectroscopic properties of this compound.

| Derivatizing Agent | Resulting Functional Group | Expected Spectroscopic Change |

| Dansyl Hydrazine | Dansyl Hydrazone | Introduction of strong fluorescence (Ex/Em ~340/525 nm) |

| Aniline | Imine (Schiff Base) | Bathochromic shift in UV-Vis absorption |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Significant red shift in UV-Vis absorption into the visible region |

| Pyrene Hydrazide | Pyrene Hydrazone | Introduction of strong fluorescence with long lifetime (Ex/Em ~345/380 nm) |

Advanced Structural Characterization and Spectroscopic Analysis of 2,4 Diacetyldiphenyl Oxide and Its Derivatives

High-Resolution Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for the detailed characterization of 2,4'-diacetyldiphenyl oxide. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offer complementary information that, when combined, provides a comprehensive understanding of the molecule's structure.

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of individual atoms. magritek.com For diacetyldiphenyl oxide isomers, both proton (¹H) and carbon-13 (¹³C) NMR are essential for definitive identification.

Proton NMR spectroscopy is particularly useful for distinguishing between positional isomers of diacetyldiphenyl oxide due to the distinct chemical shifts and coupling patterns of the aromatic protons. oxinst.com The substitution pattern on the two phenyl rings significantly influences the electronic environment of the protons, leading to unique spectral fingerprints for each isomer.

In this compound, the protons on the two aromatic rings will exhibit different chemical shifts and multiplicities based on their proximity to the acetyl groups and the ether linkage. The protons on the 4'-acetyl-substituted ring will show a pattern different from those on the 2-acetyl-substituted ring. The number of distinct proton environments, their integration values, multiplicities (e.g., singlet, doublet, triplet), and coupling constants are all critical pieces of information derived from the ¹H NMR spectrum that aid in the unambiguous assignment of the isomeric structure. magritek.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| H-3' | 7.9 - 8.1 | Doublet | 2H |

| H-2' | 7.0 - 7.2 | Doublet | 2H |

| Aromatic Protons (Ring A) | 6.9 - 7.8 | Multiplet | 4H |

| Acetyl Protons (4'-COCH₃) | 2.5 - 2.6 | Singlet | 3H |

Note: This is a predicted data table for illustrative purposes. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. chemguide.co.uk Each chemically non-equivalent carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. chemguide.co.uk The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, carbonyl, methyl) and its local electronic environment. oregonstate.edulibretexts.org

The carbonyl carbons of the acetyl groups are typically observed in the downfield region of the spectrum (around 190-200 ppm). oregonstate.edu The aromatic carbons will appear in the range of approximately 110-160 ppm, with the carbons attached to the oxygen atom (ipso-carbons) appearing at the lower field end of this range. hw.ac.uk The methyl carbons of the acetyl groups will be found in the upfield region (around 20-30 ppm). The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of unique carbon environments, which is a key factor in confirming the specific isomeric structure. chemguide.co.uk

Table 2: Representative ¹³C NMR Chemical Shifts for Diacetyldiphenyl Oxide Isomers

| Carbon Type | Typical Chemical Shift Range (ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (C-O) | 150 - 160 |

| Aromatic (C-C) | 115 - 140 |

| Aromatic (C-H) | 110 - 135 |

Note: This table provides typical ranges. Specific values for this compound would require experimental data.

Two-dimensional (2D) NMR techniques provide further detailed structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (¹H-¹H correlations). sdsu.edu It is instrumental in identifying adjacent protons within the aromatic rings of this compound, helping to trace the connectivity of the proton network on each ring. ua.es

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments show one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C correlations). sdsu.edu This is crucial for assigning the signals in the ¹³C NMR spectrum to specific carbon atoms based on the known assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J couplings). youtube.com HMBC is particularly valuable for identifying the connectivity between different functional groups and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the carbons of the ether linkage, by observing their correlations with nearby protons. emerypharma.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. lumenlearning.com In the case of this compound, the IR spectrum will be dominated by characteristic absorption bands corresponding to the carbonyl groups of the acetyl moieties and the ether linkage.

The most prominent feature in the IR spectrum will be a strong absorption band in the region of 1670-1700 cm⁻¹ due to the C=O stretching vibration of the aromatic ketone. slideshare.net The exact position of this band can be influenced by the substitution pattern on the aromatic ring. Additionally, a characteristic C-O-C stretching vibration for the diphenyl ether linkage is expected to appear in the fingerprint region, typically around 1200-1250 cm⁻¹. nist.gov The presence of aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. lumenlearning.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1670 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation patterns. chemguide.co.uk For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 254 | [C₁₆H₁₄O₃]⁺ (Molecular Ion) | - |

| 239 | [C₁₅H₁₁O₃]⁺ | CH₃• |

| 211 | [C₁₄H₁₁O₂]⁺ | CH₃CO• |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. uobabylon.edu.iq The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of bonds and functional groups present.

For this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with its aromatic rings and acetyl functional groups. The key chromophores—the parts of the molecule that absorb light—are the benzene (B151609) rings and the carbonyl (C=O) groups. The primary electronic transitions anticipated are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wikipedia.org They are characteristic of systems with double bonds and aromatic rings. In this compound, these transitions are expected to arise from the phenyl rings and the carbonyl groups. Conjugation between the carbonyl group and the aromatic ring typically shifts these absorptions to longer wavelengths (a bathochromic shift). Benzene, for instance, exhibits π → π* transitions around 180, 200, and 255 nm. wikipedia.org

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (n), such as one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. wikipedia.org These transitions are generally of lower intensity (lower molar absorptivity) compared to π → π* transitions and occur at longer wavelengths. researchgate.netrsc.org The presence of polar solvents can cause a shift in the absorption maximum for these transitions, often a hypsochromic (blue) shift. uobabylon.edu.iq

Due to the lack of a publicly available UV-Vis spectrum for this compound, the expected absorption maxima can be estimated from analogous compounds like diphenyl ether and acetophenone (B1666503).

| Analogous Compound | λmax (nm) | Solvent | Transition Type | Reference |

|---|---|---|---|---|

| Diphenyl Ether | 270, 277 | Ethanol | π → π* (B-band) | nist.gov |

| Acetophenone | 246, 280 | Ethanol | π → π* (K-band, B-band) | science-softcon.de |

| Acetophenone | ~320 | Hexane (B92381) | n → π* (R-band) | researchgate.net |

Based on these analogs, this compound would likely exhibit strong π → π* absorptions in the 240-290 nm range and a weaker, longer-wavelength n → π* absorption above 300 nm.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the pattern of diffracted X-rays, one can deduce detailed information about unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. carleton.edu

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most precise and unambiguous structural information for a molecule in the solid state. carleton.edu This technique requires a well-ordered single crystal, which, when irradiated with monochromatic X-rays, produces a diffraction pattern of discrete spots. The positions and intensities of these spots are used to solve the crystal structure.

While the specific crystal structure of this compound is not publicly available, analysis of a closely related diphenyl ether derivative, 4,4'-Oxydianiline, illustrates the type of data obtained. The precise determination of atomic coordinates allows for the calculation of all bond lengths, bond angles, and torsion angles, providing a complete geometric picture of the molecule as it exists in the crystal lattice. This information is crucial for understanding structure-property relationships and intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.7203 |

| b (Å) | 7.7326 |

| c (Å) | 22.8219 |

| Volume (Å3) | 1009.0 |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on 4,4'-Oxydianiline. researchgate.net

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.com Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability, which is of critical importance in the pharmaceutical industry. nih.govmdpi.com Powder X-ray diffraction (PXRD) is a primary tool for identifying and characterizing these different crystalline forms. researchgate.netnih.gov

In PXRD, a sample composed of many randomly oriented microcrystals (a powder) is analyzed. Instead of discrete spots, the diffraction pattern consists of a series of peaks at characteristic scattering angles (2θ). nih.gov Each polymorph has a unique crystal lattice and will therefore produce a unique PXRD pattern, which serves as a "fingerprint" for that specific crystal form.

A polymorphism study of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or cooling rates) to produce potential polymorphs. Each solid form would then be analyzed by PXRD. The appearance of new or shifted peaks in the diffractogram would indicate the presence of a new crystalline phase.

| Polymorph A (2θ positions) | Polymorph B (2θ positions) |

|---|---|

| 8.5° | 9.1° |

| 12.3° | 12.8° |

| 15.8° | 16.0° |

| 19.1° | 20.5° |

| 24.7° | 25.2° |

This table illustrates how different polymorphs would yield distinct peaks in their powder diffraction patterns, allowing for their unambiguous identification.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. nsf.gov The most common of these is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light by an optically active compound. wikipedia.orglibretexts.org

The parent molecule, this compound, is achiral and therefore will not produce a CD signal. However, if a chiral center is introduced into the molecule, for example, by the addition of a chiral substituent or by resolving atropisomers (if rotational barriers are sufficiently high), the resulting enantiomers would be CD-active.

The two enantiomers of a chiral derivative would produce CD spectra that are mirror images of each other. The spectrum displays positive or negative peaks, known as Cotton effects, in the regions where the molecule absorbs light. The sign and magnitude of these Cotton effects are directly related to the three-dimensional structure of the molecule, making CD an invaluable tool for:

Determining the absolute configuration of chiral centers. acs.org

Studying the conformation of molecules in solution.

Analyzing the secondary structure of biological macromolecules. wikipedia.org

For a hypothetical chiral derivative of this compound, CD spectroscopy could be used to confirm enantiomeric purity and assign the absolute configuration by comparing experimental spectra with those predicted from theoretical calculations. rsc.org

| Wavelength (nm) | (R)-Enantiomer ΔA (mdeg) | (S)-Enantiomer ΔA (mdeg) |

|---|---|---|

| 330 | +10.5 | -10.5 |

| 285 | -8.2 | +8.2 |

| 250 | +15.0 | -15.0 |

This table illustrates the mirror-image relationship expected in the CD spectra of a pair of enantiomers.

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Raman spectroscopy is a light-scattering technique that provides detailed information about a molecule's vibrational modes. youtube.com It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations, such as those found in aromatic rings.

The Raman spectrum of this compound would exhibit a series of sharp peaks, each corresponding to a specific molecular vibration. By analyzing the position (Raman shift, in cm⁻¹) and intensity of these peaks, one can identify the functional groups present and gain insight into the molecular structure. Key expected vibrational modes for this compound would include:

C=O Stretch: A strong band characteristic of the acetyl groups, typically appearing in the 1680-1700 cm⁻¹ region. ias.ac.in

Aromatic Ring Modes: Multiple bands, including the ring breathing mode (around 1000 cm⁻¹) and other C-C stretching vibrations (around 1600 cm⁻¹), are hallmarks of the phenyl rings. ias.ac.in

C-O-C Ether Stretch: Vibrations from the diphenyl ether linkage would produce characteristic symmetric and asymmetric stretching bands.

C-H Vibrations: Both aromatic C-H stretching (above 3000 cm⁻¹) and methyl C-H stretching (around 2900-3000 cm⁻¹) would be present. ias.ac.in

| Vibrational Mode | Typical Raman Shift (cm-1) | Associated Moiety | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | ~3066 | Phenyl Rings | ias.ac.in |

| CH3 Asymmetric/Symmetric Stretch | ~2940, 2843 | Acetyl Groups | ias.ac.in |

| C=O Stretch | ~1690 | Acetyl Groups | ias.ac.inias.ac.in |

| Aromatic Ring C=C Stretch | ~1600 | Phenyl Rings | acs.org |

| C-O-C Asymmetric Stretch | ~1240 | Diphenyl Ether | nih.gov |

| Aromatic Ring Breathing | ~1001 | Phenyl Rings | aip.org |

Computational Chemistry and Theoretical Investigations of 2,4 Diacetyldiphenyl Oxide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on solving the Schrödinger equation and are fundamental to understanding the electronic behavior of molecules. These methods can predict molecular geometries, energies, and a wide range of spectroscopic and electronic properties with high accuracy.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system from its electron density. researchgate.net For 2,4'-diacetyldiphenyl oxide, DFT is ideally suited for determining its ground-state geometry and electronic properties.

The electronic structure analysis from a DFT calculation reveals important information about the molecule's reactivity and properties. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. ias.ac.in

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C1-O Bond Length (Å) | 1.365 | C1'-O Bond Length (Å) | 1.368 |

| C-O-C Bond Angle (°) | 118.5 | C2-C(O) Bond Length (Å) | 1.492 |

| C4'-C(O) Bond Length (Å) | 1.495 | C=O Bond Length (Å) | 1.215 |

| Phenyl Ring 1 - Phenyl Ring 2 Dihedral Angle (°) | -65.4 | HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -2.15 | HOMO-LUMO Gap (eV) | 4.70 |

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters derived from experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide higher accuracy, often referred to as the "gold standard" in quantum chemistry. acs.org

For this compound, these high-accuracy methods would be particularly useful for calculating precise energy barriers for conformational changes, such as the rotation around the C-O-C ether linkage. While DFT is generally good for geometries, its performance for energy barriers can vary depending on the functional used. rsc.org Ab initio calculations could provide a benchmark torsional potential energy surface, detailing the energy changes as the phenyl rings rotate relative to each other. acs.org Such calculations are critical for understanding the molecule's flexibility and the population of different conformers at a given temperature.

To investigate the optical properties of this compound, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. nih.gov TD-DFT is an extension of DFT that can calculate the energies of electronic excited states. acs.org This allows for the theoretical prediction of the UV-Vis absorption spectrum, which can be directly compared with experimental measurements.

A TD-DFT calculation provides the vertical excitation energies (the energy difference between the ground and excited states at the ground state's geometry), the oscillator strengths (which correspond to the intensity of the absorption peaks), and the nature of the electronic transitions (e.g., identifying them as π→π* or n→π* transitions). nih.gov For this compound, TD-DFT could predict the absorption maxima (λmax) and elucidate how the acetyl groups and the diphenyl ether core contribute to the electronic transitions. ias.ac.in

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.88 | 320 | 0.015 | n→π* (C=O) |

| S2 | 4.43 | 280 | 0.550 | HOMO→LUMO (π→π) |

| S3 | 4.96 | 250 | 0.210 | HOMO-1→LUMO (π→π) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum mechanical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. nih.gov

For this compound, an MD simulation would typically be performed in a simulated solvent box (e.g., water or an organic solvent) to mimic solution-phase behavior. mdpi.com The primary application would be to explore its conformational landscape and dynamics. tandfonline.com By analyzing the simulation trajectory, one can observe the rotations around the flexible dihedral angles, particularly the C-O-C-C and O-C-C-C torsions. This provides a dynamic picture of the molecule's flexibility, showing how it samples different shapes at finite temperatures. The simulation can reveal the most populated conformations and the timescales for transitions between them, offering a more complete understanding of its behavior in solution than a static QM calculation alone.

| Parameter | Value/Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent | Explicit DMSO |

| System Size (atoms) | ~15,000 (1 molecule + solvent) |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify intermediates, and characterize transition states.

A common reaction of ethers is acid-catalyzed cleavage, typically with strong acids like HBr or HI. chemistrysteps.commasterorganicchemistry.com A mechanistic study of the cleavage of this compound would use DFT to model the reaction pathway. The first step is the protonation of the ether oxygen. Following this, a nucleophile (e.g., Br⁻) attacks one of the adjacent carbon atoms, leading to C-O bond cleavage.

The key to understanding the reaction rate is to locate the transition state (TS) for the bond-breaking/bond-forming step. A transition state is a first-order saddle point on the potential energy surface. Computational methods can optimize the geometry of this TS and calculate its energy. A frequency calculation is then performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate. Such calculations could determine, for instance, whether the nucleophile preferentially attacks the phenyl ring with the 2-acetyl group or the one with the 4'-acetyl group.

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Path A | Nucleophilic attack at C1 (ortho-acetyl side) | 28.5 |

| Path B | Nucleophilic attack at C1' (para-acetyl side) | 30.2 |

Reaction Energy Profiles

Understanding the reaction energy profile is crucial for elucidating the mechanism of chemical transformations. For the synthesis of this compound, which can be achieved through a Friedel-Crafts acylation of diphenyl oxide, density functional theory (DFT) calculations can map out the energy landscape of the reaction.

A theoretical investigation into the Friedel-Crafts acylation of similar phenyl aromatic compounds reveals a multi-step process. researchgate.netscispace.comnih.gov The reaction typically proceeds through the formation of an acylium ion, which then attacks the aromatic ring of the diphenyl ether to form a Wheland intermediate (a sigma complex). researchgate.netnih.gov Subsequent deprotonation restores the aromaticity of the ring, yielding the acylated product. researchgate.netnih.gov

DFT studies on the acylation of diphenyl ether have shown that the ether group directs the incoming acyl group to the ortho and para positions. researchgate.netnih.gov The rate-determining step in these reactions is often the formation of the acylium ion, followed by the formation of the Wheland intermediate. researchgate.netnih.gov The activation energies for these steps can be calculated to predict the feasibility and kinetics of the reaction. For instance, in a related Al₂Cl₆-catalyzed acylation of diphenyl ether with benzoyl chloride, the formation of the acylium ion was found to be the rate-determining step. researchgate.netscispace.com

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

|---|---|---|

| First Acylation (para-position) | Acylium Ion Formation | +15 |

| Wheland Intermediate (para) | +5 | |

| Transition State (Deprotonation) | +8 | |

| Second Acylation (ortho-position) | Acylium Ion Formation | +15 |

| Wheland Intermediate (ortho) | +7 | |

| Transition State (Deprotonation) | +10 |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which aids in their characterization. rsc.orgchemrxiv.org For this compound, DFT calculations can provide accurate predictions of its nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govacs.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The accuracy of these predictions depends on the choice of the functional, basis set, and the inclusion of solvent effects. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). rsc.org These predicted spectra can then be compared with experimental data to confirm the structure of the molecule. rsc.orgchemrxiv.org

IR Frequencies: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. github.io Computational methods can calculate these frequencies by determining the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). github.io For this compound, the calculated IR spectrum would show characteristic peaks for the carbonyl (C=O) stretching of the acetyl groups, the C-O-C stretching of the ether linkage, and the various C-H and C-C vibrations of the aromatic rings. spectroscopyonline.com The C=O stretching frequency for aromatic ketones is typically observed around 1685-1666 cm⁻¹. libretexts.org Conjugation with the aromatic ring generally lowers the frequency compared to saturated ketones. spectroscopyonline.comlibretexts.org

| Spectroscopic Technique | Group | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon | 195-200 ppm |

| ¹H NMR | Methyl Protons | 2.5-2.7 ppm |

| IR Spectroscopy | C=O Stretch | 1680-1690 cm⁻¹ |

| IR Spectroscopy | C-O-C Stretch | 1230-1270 cm⁻¹ |

Development of Machine Learning Potentials for Large-Scale Simulations

While DFT provides high accuracy, it is computationally expensive for large systems or long-timescale simulations. arxiv.org Machine learning potentials (MLPs) have emerged as a powerful tool to bridge this gap by learning the potential energy surface from a set of reference calculations, often from DFT. arxiv.orgsemanticscholar.org

For this compound, an MLP could be developed to enable large-scale molecular dynamics (MD) simulations to study its condensed-phase properties, such as conformational dynamics, diffusion, and interactions with other molecules or materials. The development process would involve:

Generating a reference dataset: A large number of molecular configurations of this compound would be generated, and their energies and forces would be calculated using DFT.

Training the MLP: A machine learning model, such as a neural network, would be trained on this reference dataset to learn the relationship between the atomic positions and the potential energy. nih.gov

Validation and application: The trained MLP would be validated for its accuracy and then used in MD simulations, which can be several orders of magnitude faster than ab initio MD. arxiv.org

These large-scale simulations could provide insights into the material properties of polymers derived from this compound or its behavior in solution.

Rational Design of New Derivatives through In Silico Methods

In silico methods play a crucial role in the rational design of new molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs. 182.160.97nih.gov For this compound, computational tools can be used to design derivatives with enhanced biological activity, improved material properties, or novel functionalities.

The diphenyl ether scaffold is present in many biologically active compounds. nih.govmanipal.edunih.gov By using this compound as a starting point, new derivatives can be designed and evaluated computationally. ajchem-a.com This process often involves:

Target identification: Defining the desired property to be optimized, such as binding affinity to a specific protein target. nih.govmanipal.edunih.gov

Virtual screening: Creating a virtual library of derivatives by modifying the functional groups of the parent molecule. These derivatives can then be computationally screened for their predicted activity using techniques like molecular docking. ajchem-a.com

ADMET prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates can be predicted in silico to assess their drug-likeness. nih.govmanipal.edunih.gov

In-Depth Analysis of this compound in Advanced Materials Science

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available information regarding the specific applications of the chemical compound This compound in the areas outlined for this article. Extensive searches did not yield any research, data, or publications that connect this particular compound to its use as a monomer for polymer synthesis, a modifier for polymeric materials, or as a building block for functional materials in the specified contexts.

The outlined applications, including the formation of polyesters and polypyrroles, integration into polyether systems, improvement of thermomechanical properties via block copolymers, and the role of its oxime-containing modifiers, are established concepts within polymer and materials science. However, these concepts are associated with a wide range of other well-documented monomers and chemical structures.

The absence of "this compound" in the scientific literature for these specific applications suggests that it is not a compound that has been researched or utilized for these purposes. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on this subject as requested.

Applications in Advanced Materials Science and Polymer Chemistry

Building Blocks for Functional Materials

Coordination Polymers and Metal-Organic Frameworks (MOFs)

There is no available scientific literature that reports the use of 2,4'-Diacetyldiphenyl Oxide as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs). While the two acetyl groups on the diphenyl ether backbone possess the necessary oxygen donor atoms for metal coordination, no studies have been published detailing its complexation with metal salts to form such extended structures. The specific substitution pattern of the acetyl groups may influence its coordination behavior, but without experimental data, its potential to form 1D, 2D, or 3D coordination networks remains unexplored.

Applications in Membrane Technology (e.g., gas separation)

No research has been identified that investigates the incorporation of this compound into polymers for membrane-based applications, such as gas separation. The properties of polymers for membrane technology are highly dependent on the monomer structure. While diphenyl ether moieties are used in some high-performance polymers, the specific contribution of the 2,4'-diacetyl substitution pattern to properties like gas permeability and selectivity has not been studied.

Precursors for Advanced Organic Frameworks

The potential of this compound as a building block for advanced organic frameworks, such as porous aromatic frameworks (PAFs) or covalent organic frameworks (COFs), has not been documented in the scientific literature. The synthesis of such frameworks requires specific reactive functional groups that can undergo polymerization to form a porous, extended network. While the acetyl groups could potentially be modified for this purpose, no such synthetic routes or resulting framework materials derived from this compound have been reported.

Role in Supramolecular Chemistry

There are no published studies on the role of this compound in supramolecular chemistry. The acetyl groups could theoretically participate in non-covalent interactions such as hydrogen bonding or halogen bonding, which are fundamental to supramolecular assembly. However, the specific self-assembly behavior of this molecule or its use as a guest or host in supramolecular complexes has not been investigated.

Role in Complex Organic Synthesis and Fine Chemical Production

As a Synthon for Multi-Step Syntheses

In the strategic planning of organic synthesis, known as retrosynthetic analysis, a target molecule is conceptually broken down into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.in This process involves "disconnections," which are the reverse of known chemical reactions, leading to idealized fragments called synthons. lkouniv.ac.inox.ac.uk 2,4'-Diacetyldiphenyl Oxide can be disconnected at several points, offering multiple synthetic routes.

The most logical disconnections for this molecule are at the carbon-carbon bonds of the acetyl groups and the carbon-oxygen bond of the ether linkage. amazonaws.comlkouniv.ac.in These conceptual breaks correspond to well-established reactions like Friedel-Crafts acylation and Williamson ether synthesis. By identifying the appropriate synthetic equivalents for these synthons, chemists can devise efficient pathways to complex targets.

Below is a table illustrating the potential synthons that can be derived from this compound and their corresponding real-world reagents (synthetic equivalents).

| Disconnection Site | Resulting Synthon | Synthetic Equivalent (Reagent) | Corresponding Reaction |

| C-C bond (Acetyl group on the '2' position) | Acylium cation | Acetyl chloride or Acetic anhydride | Friedel-Crafts Acylation |

| C-C bond (Acetyl group on the '4' position) | Acylium cation | Acetyl chloride or Acetic anhydride | Friedel-Crafts Acylation |

| C-O bond (Ether linkage) | Phenoxide anion and Aryl cation | A phenol (B47542) and an activated aryl halide | Williamson Ether Synthesis / Ullmann Condensation |

Intermediate in the Preparation of Heterocyclic Compounds

The two ketone functionalities of this compound serve as ideal handles for constructing a wide variety of heterocyclic rings, which are core structures in many pharmaceuticals and materials. nih.gov By reacting the acetyl groups with bifunctional reagents, various five- and six-membered heterocycles can be synthesized.

For instance, condensation reactions with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. nuph.edu.ua The synthesis of 1,2,4-oxadiazoles and other related heterocycles often involves the reaction of precursors with reagents like hydroxylamine, followed by cyclization. researchgate.net Furthermore, the acetyl groups can be used to build more complex heterocyclic systems such as benzopyrans through electrophilic cyclization of derived intermediates. nih.gov

The following table outlines potential heterocyclic systems that could be synthesized from this compound.

| Reagent Class | Heterocyclic Product Class |

| Hydrazines (e.g., Hydrazine, Phenylhydrazine) | Pyrazoles |

| Hydroxylamine | Isoxazoles |

| Amidoximes | 1,2,4-Oxadiazoles |

| Thioamides/Thiourea | Thiazoles/Pyrimidines |

| 1,2-Diamines | Diazepines |

Synthesis of Optically Active Compounds

The generation of chiral centers is a critical aspect of modern organic synthesis, as the biological activity of many compounds is dependent on their stereochemistry. uwindsor.ca this compound is a prochiral molecule; the reduction of its two ketone groups can lead to the formation of one or two stereocenters.

Two primary strategies can be employed to synthesize optically active compounds from this starting material:

Asymmetric Synthesis : This involves the direct conversion of the prochiral ketone groups into chiral alcohols using a chiral reagent or catalyst. uwindsor.ca For example, enantioselective reduction using a chiral borane (B79455) reagent or catalytic asymmetric hydrogenation can produce specific stereoisomers of the corresponding diol with high enantiomeric excess. researchgate.net

Chiral Resolution : This method involves the separation of a racemic mixture of a chiral derivative. nih.gov For example, the diol resulting from the non-chiral reduction of this compound can be reacted with a chiral acid to form a mixture of diastereomeric esters. These diastereomers, having different physical properties, can then be separated by techniques like fractional crystallization or chromatography. nih.govnih.govmdpi.com Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the chiral diol.

These approaches allow for the synthesis of optically pure diols, which are valuable building blocks for more complex chiral molecules.

Catalyst or Ligand Precursor in Organometallic Chemistry

While this compound itself is not a typical ligand, its reactive acetyl groups make it an excellent precursor for the synthesis of more complex polydentate ligands for use in organometallic chemistry. researchgate.net Metal complexes are crucial as catalysts in a vast number of industrial and laboratory-scale chemical transformations. researchgate.netnih.gov

The carbonyl groups can be chemically modified to introduce nitrogen, phosphorus, or sulfur donor atoms, creating ligands capable of chelating to metal centers. A common strategy is the condensation of the diketone with diamines or other bifunctional molecules to form Schiff base ligands. These ligands can then coordinate with various transition metals (e.g., Palladium, Nickel, Copper) to form stable metal complexes. researchgate.net The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the diphenyl ether backbone or the condensing amine, thereby influencing the catalytic activity of the resulting metal complex. bohrium.com

Potential ligand types derived from this compound include:

Schiff Base Ligands : Formed by condensation with primary amines.

β-Ketoiminate Ligands : Formed from the corresponding β-diketones.

Phosphine-containing Ligands : Synthesized through functional group manipulation of the acetyl groups.

Development of Novel Synthetic Pathways Utilizing this compound as a Starting Material

The unique structure of this compound allows for the development of novel synthetic pathways to access complex molecules that would be difficult to prepare otherwise. The presence of two distinct acetyl groups, one ortho to the ether linkage and one para, allows for potential regioselective reactions.

One potential novel pathway involves the Baeyer-Villiger oxidation of the acetyl groups. This reaction would convert the ketones into ester functionalities, specifically phenolic acetates. Subsequent hydrolysis of these esters would yield the corresponding dihydroxy-diphenyl ether. This transformation provides a route to substituted diphenyl ether phenols, which are important structural motifs in various bioactive compounds. mdpi.com

Furthermore, the acetyl groups can undergo a wide range of other transformations, such as the Haloform reaction to produce carboxylic acids, or aldol (B89426) condensations to build larger carbon skeletons. The ability to perform these reactions selectively on one of the two carbonyls opens up pathways to unsymmetrical, highly functionalized diphenyl ether derivatives. These derivatives can serve as key intermediates in the synthesis of polymers, pharmaceuticals, and advanced materials.

Future Research Directions and Unexplored Academic Avenues

Exploration of Novel Synthetic Pathways

The efficient and selective synthesis of unsymmetrical diaryl ethers like 2,4'-Diacetyldiphenyl Oxide presents an ongoing challenge in organic chemistry. While classical methods such as the Ullmann condensation have been the mainstay for diaryl ether synthesis, they often require harsh reaction conditions. wikipedia.orgsynarchive.com Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer milder alternatives but are also an active area of research. thieme-connect.com

Future research should focus on developing novel, efficient, and regioselective synthetic routes to this compound. One promising avenue is the exploration of a directed Friedel-Crafts acylation of a suitable phenoxyacetophenone precursor. iitm.ac.inwikipedia.org The directing group's nature and position would be crucial in controlling the regioselectivity of the second acylation. Another area of interest is the development of novel catalyst systems for cross-coupling reactions that are both highly active and selective for the formation of the 2,4'-isomer. nih.govacs.org The table below outlines a comparative overview of potential synthetic strategies.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Modified Ullmann Condensation | Well-established; potential for scale-up. | Harsh reaction conditions; regioselectivity control. wikipedia.orgsynarchive.com |

| Buchwald-Hartwig C-O Coupling | Milder reaction conditions; broader functional group tolerance. thieme-connect.com | Catalyst cost and sensitivity; ligand optimization for regioselectivity. |

| Directed Friedel-Crafts Acylation | Potentially high regioselectivity; readily available starting materials. iitm.ac.inwikipedia.org | Stoichiometric amounts of Lewis acids; optimization of directing groups. |

| Chan-Lam C-O Coupling | Utilizes aryl boronic acids; mild conditions. rsc.org | Copper catalyst optimization; base sensitivity. |

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is paramount for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these transformations.

For instance, in the context of a directed Friedel-Crafts acylation, computational studies, such as Density Functional Theory (DFT) calculations, could be used to model the transition states and predict the most favorable reaction pathway leading to the desired 2,4'-isomer. researchgate.net Similarly, for transition metal-catalyzed cross-coupling reactions, mechanistic studies could focus on understanding the role of the ligand in controlling regioselectivity and catalytic activity. organic-chemistry.org This could involve the synthesis and characterization of key catalytic intermediates and the use of in-situ spectroscopic techniques to monitor the reaction progress.

Design and Synthesis of Highly Functionalized Derivatives

The two acetyl groups in this compound serve as versatile handles for further chemical modifications, opening the door to a wide array of highly functionalized derivatives. Future research should explore the chemical space accessible from this platform. For example, the acetyl groups can be transformed into a variety of other functional groups, such as alcohols, amines, or halogens, through standard organic transformations.

Furthermore, the aromatic rings can be subjected to further electrophilic aromatic substitution reactions to introduce additional functionalities. wikipedia.org The synthesis of a library of such derivatives would be invaluable for structure-activity relationship (SAR) studies in various applications, including medicinal chemistry and materials science. dovepress.comrsc.org

Integration into Emerging Material Platforms

Diaryl ether moieties are key components of many high-performance polymers, such as Poly(aryl ether ketones) (PAEKs), due to their excellent thermal and chemical stability. researchgate.nettandfonline.com this compound, with its two reactive acetyl groups, could serve as a valuable monomer or a precursor to monomers for the synthesis of novel polymers with tailored properties.

Future research could focus on the polymerization of this compound with various co-monomers to create a new family of PAEKs or other condensation polymers. The unsymmetrical nature of the monomer could lead to polymers with unique microstructures and properties. Additionally, the incorporation of this monomer into existing polymer backbones could be explored as a strategy to modify their thermal, mechanical, and optical properties. rsc.org

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery and development of new molecules and materials. nih.gov In the context of this compound, a synergistic approach could be particularly fruitful.

Computational modeling can be employed to predict a range of properties for the parent molecule and its derivatives, including their electronic structure, conformational preferences, and spectroscopic signatures. researchgate.net These theoretical predictions can then be used to guide experimental efforts, for example, by identifying promising candidates for synthesis and testing. Conversely, experimental data can be used to validate and refine the computational models, leading to a more accurate and predictive theoretical framework.

Sustainable Chemistry Perspectives in Synthesis and Application

The principles of green chemistry should be a guiding force in all future research on this compound. switt.ch This includes the development of synthetic methods that utilize renewable starting materials, employ environmentally benign solvents and reagents, and are energy-efficient.

For instance, research could focus on developing catalytic systems for the synthesis of this compound that can be easily recovered and recycled. nih.gov The use of alternative energy sources, such as microwave or ultrasound irradiation, to promote the reactions could also be explored to reduce energy consumption and reaction times. Furthermore, the potential applications of this compound and its derivatives should be evaluated from a life-cycle perspective to ensure their environmental sustainability. ox.ac.uk

Development of Chiral Variants for Asymmetric Synthesis

The concept of axial chirality, arising from restricted rotation around a single bond, is a fascinating area of stereochemistry with significant implications for asymmetric catalysis and medicinal chemistry. snnu.edu.cnresearchgate.net While the parent this compound is achiral, the introduction of appropriate substituents at the ortho positions of the phenyl rings could induce axial chirality.

Future research could explore the synthesis of such chiral variants and investigate their properties and potential applications. This would involve the development of stereoselective synthetic methods to control the atropisomeric ratio. nih.govnih.gov The resulting enantiomerically pure diaryl ethers could be valuable as chiral ligands in asymmetric catalysis or as chiral building blocks for the synthesis of complex molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4'-Diacetyldiphenyl Oxide, and how can purity be ensured?

- Methodological Answer : A validated synthesis involves reacting 4,4'-Diacetyldiphenyl ether with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature for 5 hours, achieving an 87% yield. Purification includes washing with aqueous sodium bicarbonate, drying over sodium sulfate, and solvent removal under reduced pressure . Key parameters include stoichiometric ratios (e.g., 30 mmol substrate, 176 mmol mCPBA) and monitoring via thin-layer chromatography (TLC) to confirm reaction completion. Purity is verified using melting point analysis (109–110°C) and ¹H NMR (δ 2.31 ppm for acetyl groups) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) is critical for structural confirmation, with acetyl groups appearing as singlets (δ 2.31 ppm) and aromatic protons as doublets (δ 7.02–7.07 ppm) . Complementary techniques include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity and identify byproducts.

- Mass Spectrometry (MS) : For molecular weight verification (C₁₆H₁₄O₅, Mw 286.3 g/mol).

- Melting Point Analysis : To validate crystallinity and compare with literature values .

Q. How can hydrolysis of this compound be controlled to synthesize derivatives?

- Methodological Answer : Controlled hydrolysis using a 25% NaOH solution in methanol (60 mL, 50 mmol NaOH) over 2 hours yields 4,4'-Dihydroxydiphenyl ether. Reaction progress is monitored via pH adjustment and TLC. Post-reaction, solvent removal under reduced pressure isolates the product .

Advanced Research Questions

Q. What computational methods elucidate the degradation pathways of this compound in environmental systems?

- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6–311+G(d,p)/SMD level predicts reaction mechanisms with hydroxyl radicals (•OH). Key pathways include:

- Addition-Elimination : Dominant pathway forming phenolic intermediates.

- Hydrogen Atom Transfer (HAT) : Competitive mechanism generating radicals.

- Nitro-Group Departure : Involves •OH or other reactive species (e.g., •H). Computational models should validate experimental observations, such as quinone radical formation .

Q. How do Advanced Oxidation Processes (AOPs) degrade this compound, and what are the key intermediates?

- Methodological Answer : AOPs (e.g., Fenton reactions) degrade the compound via •OH attack. Experimental setups require:

- Reactor Design : Controlled pH, temperature, and oxidant concentrations.

- Analytical Tracking : LC-MS/MS to detect intermediates (e.g., dihydroxylated derivatives).

- Kinetic Studies : Pseudo-first-order rate constants to compare with computational predictions .

Q. How should researchers address contradictions between experimental data and theoretical models?

- Methodological Answer :

- Statistical Analysis : Use tools like ANOVA to assess variability in replicate experiments.

- Error Propagation : Quantify uncertainties from instrumentation (e.g., ±0.1°C in melting point).

- Literature Comparison : Cross-reference with DFT-predicted activation energies or intermediate stability .

Q. What experimental design principles optimize studies on structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Variable Isolation : Test one independent variable (e.g., substituent position) per experiment.

- Control Groups : Include unmodified this compound for baseline comparison.

- Data Reproducibility : Use triplicate trials and standardized protocols (e.g., IUPAC guidelines) .

Q. How do solvent polarity and reaction conditions influence synthetic outcomes?

- Methodological Answer : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution in acetylated aromatics. Solvent-free conditions or ionic liquids may reduce side reactions. Empirical optimization via Design of Experiments (DoE) can map parameter interactions (e.g., temperature vs. catalyst loading) .

Data Presentation Guidelines